Cas no 19263-28-6 (Benzoic acid,4-methoxy-, 2-bromoethyl ester)
19263-28-6 structure
Product Name:Benzoic acid,4-methoxy-, 2-bromoethyl ester
CAS-nummer:19263-28-6
MF:C10H11BrO3
MW:259.096542596817
CID:232561
PubChem ID:228774
Update Time:2025-04-19
Benzoic acid,4-methoxy-, 2-bromoethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid,4-methoxy-, 2-bromoethyl ester
- 2-bromoethyl 4-methoxybenzoate
- 2-(p-Anisoyloxy)-aethylbromid
- 2-Bromaethyl-p-methoxybenzoat
- 4-Methoxy-benzoesaeure-(2-brom-aetylester)
- 4-methoxy-benzoic acid-(2-bromo-ethyl ester)
- AC1L5GH7
- AC1Q27ZC
- AG-J-01529
- AR-1D9609
- CTK4E1038
- NSC21896
- NSC-21896
- DTXSID00281534
- 19263-28-6
-
- Inchi: 1S/C10H11BrO3/c1-13-9-4-2-8(3-5-9)10(12)14-7-6-11/h2-5H,6-7H2,1H3
- InChI-sleutel: QLZPQVVCZFFTOK-UHFFFAOYSA-N
- LACHT: BrCCOC(C1C=CC(=CC=1)OC)=O
Berekende eigenschappen
- Exacte massa: 257.98913
- Monoisotopische massa: 257.98916g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 5
- Complexiteit: 176
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 35.5Ų
Experimentele eigenschappen
- PSA: 35.53
- LogboekP: 2.24690
Benzoic acid,4-methoxy-, 2-bromoethyl ester Gerelateerde literatuur
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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